3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.35 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes an isopropylphenoxy group and a methoxybenzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-isopropylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropylphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzoic acid.
Reduction: Formation of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biochemistry: In studies involving enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Shares the isopropylphenol moiety but lacks the methoxybenzaldehyde group.
4-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the isopropylphenoxy group.
Uniqueness
3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is unique due to the combination of its isopropylphenoxy and methoxybenzaldehyde groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
IUPAC Name |
4-methoxy-3-[(4-propan-2-ylphenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13(2)15-5-7-17(8-6-15)21-12-16-10-14(11-19)4-9-18(16)20-3/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOLKOVGSZQXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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